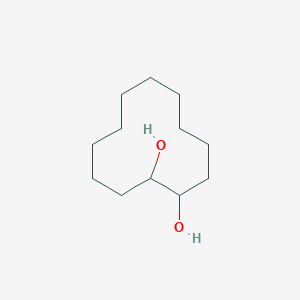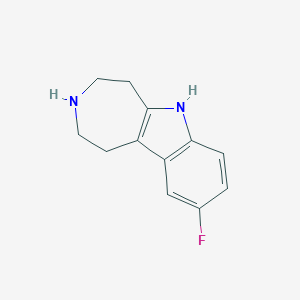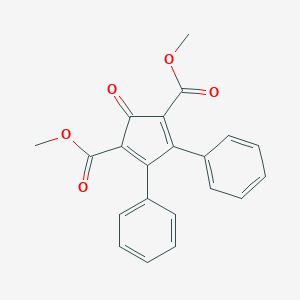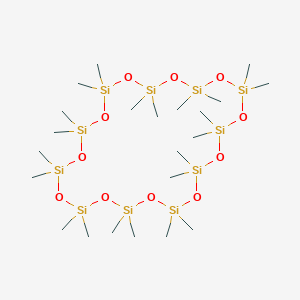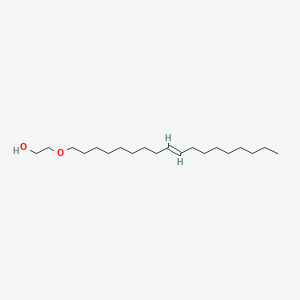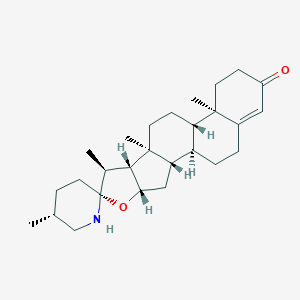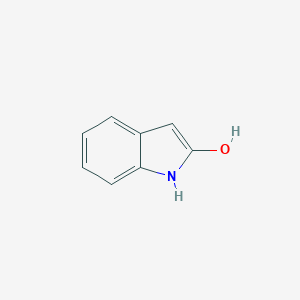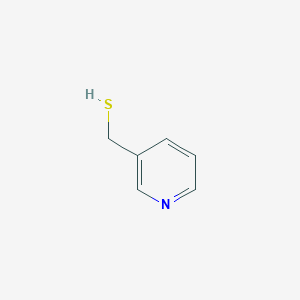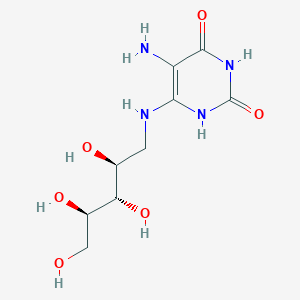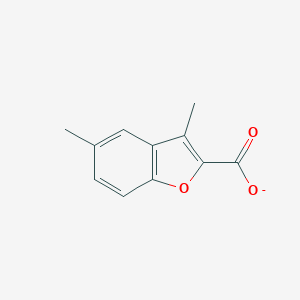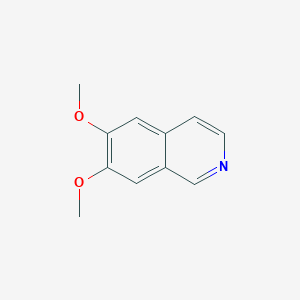
6,7-Dimethoxyisoquinoline
Vue d'ensemble
Description
6,7-Dimethoxyisoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules with potential pharmacological properties. It is characterized by the presence of two methoxy groups attached to the isoquinoline moiety, which is a structural isomer of quinoline.
Synthesis Analysis
The synthesis of derivatives of 6,7-Dimethoxyisoquinoline has been explored in several studies. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline has been reported, involving nitration, reduction, and cyclization steps . Another study describes the synthesis of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline through the reaction of 6,7-dimethoxytetrahydroisoquinoline with nitrous acid . Additionally, a ruthenium-catalyzed C–H activation strategy has been employed for the efficient synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, which is closely related to 6,7-dimethoxyisoquinoline .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxyisoquinoline derivatives has been elucidated using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectrometry have been used to establish the structure of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline . In another study, the absolute configuration of (R)- and (S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined by X-ray diffractometry .
Chemical Reactions Analysis
Chemical reactions involving 6,7-dimethoxyisoquinoline derivatives include nitrosation, which leads to the formation of nitroso compounds , and azaelectrocyclization, which is used in the synthesis of various isoquinoline derivatives . The reactivity of these compounds allows for the introduction of various functional groups, which can significantly alter their pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxyisoquinoline derivatives are influenced by their functional groups. For example, the introduction of a nitroso group can lead to the formation of isomeric forms with different stabilities . The presence of substituents on the isoquinoline core can also affect the compound's cytotoxicity, as seen in the synthesis of 6,7-dimethoxyquinazoline derivatives with significant cytotoxic activity against various cancer cell lines .
Case Studies and Pharmacological Profile
Several studies have investigated the pharmacological potential of 6,7-dimethoxyisoquinoline derivatives. For instance, some derivatives have shown potent anticonvulsant effects in animal models of epilepsy . The hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline have been demonstrated in normotensive and hypertensive dogs . Moreover, the mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline has been evaluated using Salmonella tester strains, revealing activity only in the presence of induced rat liver microsomes .
Applications De Recherche Scientifique
Application in Anticonvulsant Research
- Scientific Field: Pharmaceuticals
- Summary of Application: 6,7-Dimethoxyisoquinoline derivatives have been studied for their anticonvulsant effects in different animal models of epilepsy .
- Methods of Application: The synthesis of a small series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines was described, which are strictly related to previously reported analogues . The pharmacological effects of the new synthesized compounds were evaluated against audiogenic seizures in Dilute Brown non-Agouti (DBA/2) mice .
- Results: The preliminary pharmacological screening led to the identification of a new active molecule, the 2-acetyl-1-(4’-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d), that displayed significant anticonvulsant activity .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Methyl- and 4-ethyl-6,7-dimethoxyisoquinolines have been synthesized .
- Methods of Application: The synthesis involved base-induced alkylation of homoveratronitrile, hydrogenation, N-formylation of the resultant amines, phosphorus pentoside-induced cyclization, and palladium-catalyzed dehydrogenation .
- Results: The procedures resulted in the successful synthesis of 4-Methyl- and 4-ethyl-6,7-dimethoxyisoquinolines .
Use in Chemical Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 6,7-Dimethoxyisoquinoline is used as a reagent in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. For example, it can be used in the synthesis of 4-substituted 6,7-dimethoxyisoquinolines .
- Results: The results can also vary greatly depending on the specific synthesis process and the desired end product .
Use in Chemical Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 6,7-Dimethoxyisoquinoline is used as a reagent in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. For example, it can be used in the synthesis of 4-substituted 6,7-dimethoxyisoquinolines .
- Results: The results can also vary greatly depending on the specific synthesis process and the desired end product .
Safety And Hazards
Orientations Futures
6,7-Dimethoxyisoquinoline and its derivatives have potential therapeutic applications due to their anticonvulsant effects . Future research could focus on further elucidating the mechanism of action of these compounds and exploring their potential in the treatment of epilepsy and other neurological disorders .
Propriétés
IUPAC Name |
6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVYESKUNMYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165032 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinoline | |
CAS RN |
15248-39-2 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



